![molecular formula C16H21BO3 B2446777 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one CAS No. 1609119-82-5](/img/structure/B2446777.png)

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

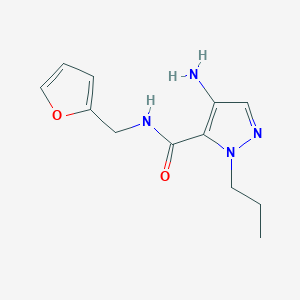

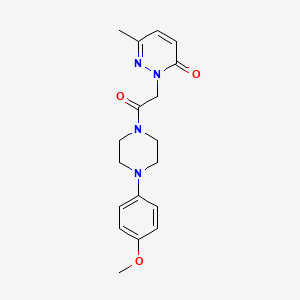

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one, also known as BDP, is a boron-containing compound that has gained attention in scientific research due to its unique properties. BDP is a versatile compound that can be used in a variety of applications, including organic synthesis, material science, and medicinal chemistry.

Scientific Research Applications

- 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one serves as a valuable reagent for borylation reactions. It can be used to borylate arenes, which involves replacing a hydrogen atom with a boron group. These reactions are essential in the synthesis of functionalized organic compounds and materials .

- Researchers utilize this compound to prepare fluorenylborolane. Fluorenylborolanes are versatile building blocks in organic synthesis, particularly for constructing conjugated polymers and other materials with desirable electronic properties .

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be employed in the borylation of benzylic C-H bonds in alkylbenzenes. This reaction leads to the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .

- Hydroboration involves adding a boron group to unsaturated carbon-carbon bonds (alkynes and alkenes). This compound participates in hydroboration reactions, often catalyzed by transition metals, leading to the formation of boron-containing organic molecules .

- By incorporating 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one into synthetic pathways, researchers can access intermediates for generating conjugated copolymers. These copolymers find applications in organic electronics, optoelectronics, and photovoltaics .

- The unique boron-containing structure of this compound makes it intriguing for designing functional materials. Researchers explore its potential in areas such as sensors, catalysts, and molecular switches .

Borylation Reactions

Fluorenylborolane Synthesis

Pinacol Benzyl Boronate Formation

Hydroboration Reactions

Conjugated Copolymer Intermediates

Functional Materials Design

Mechanism of Action

Mode of Action

This allows them to modulate the function of these biomolecules, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Boronic acid derivatives have been used in the borylation of alkylbenzenes, hydroboration of alkynes and alkenes, and coupling with aryl iodides . These reactions suggest that the compound could potentially interfere with biochemical pathways involving these types of molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of boronic acids is known to be pH-dependent, with increased reactivity under slightly acidic conditions. Furthermore, the compound’s stability could be affected by temperature and storage conditions .

properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11(6-8-13)12-9-14(18)10-12/h5-8,12H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQNMLOVZSWLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanoethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2446700.png)

![2-(3-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446705.png)

![2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2446706.png)

![N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2446708.png)

![3-(5-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2446709.png)

![2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2446711.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2446712.png)

![[4-(4-Chlorophenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2446714.png)